Welcome to the BenchChem Online Store!
molecular formula C5H8O2S2 B1603288 4-Methyl-1,2-dithiolane-4-carboxylic acid CAS No. 208243-72-5

4-Methyl-1,2-dithiolane-4-carboxylic acid

Cat. No. B1603288
M. Wt: 164.3 g/mol
InChI Key: CDYNUBURGFMPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08530511B2

Procedure details

8 g of dichloropivalic acid are placed in a 250 ml three-necked flask on which are mounted a condenser and a dropping funnel. The acid is dissolved in 80 ml of water, and 4.6 g of Na2CO3 are slowly added. A solution of 10.7 g of potassium thioacetate is added dropwise, and the reaction medium is brought to reflux. 14.9 g of Na2CO3 are added and the medium is again refluxed. After disappearance of the starting material, 7.3 ml of DMSO are added, followed by refluxing. The dithiolane is obtained after acidification by precipitating and drying the solid under vacuum.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
potassium thioacetate
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
14.9 g
Type
reactant
Reaction Step Four
Name
Quantity
7.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH:2](Cl)[C:3]([CH3:8])(C)[C:4]([OH:6])=[O:5].C([O-])([O-])=O.[Na+].[Na+].C([O-])(=[S:18])C.[K+].C[S:22]([CH3:24])=O>O>[CH3:8][C:3]1([C:4]([OH:6])=[O:5])[CH2:24][S:22][S:18][CH2:2]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC(C(C(=O)O)(C)C)Cl
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
potassium thioacetate
Quantity
10.7 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Step Four
Name
Quantity
14.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
7.3 mL
Type
reactant
Smiles
CS(=O)C
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the medium is again refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing

Outcomes

Product
Name
Type
product
Smiles
CC1(CSSC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.